Nadolol Impurity D
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Overview
Description
Nadolol Impurity D is an impurity standard of Nadolol . Nadolol is a non-selective beta-adrenergic receptor antagonist, commonly known as a beta-blocker . It is prescribed for the treatment of conditions such as hypertension, angina pectoris, and certain cardiac arrhythmias . This compound is supplied with detailed characterization data compliant with regulatory guidelines . It can be used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Nadolol .
Molecular Structure Analysis
The molecular formula of this compound is C30H43NO8 . The chemical name is 5,5′-[[ (1,1-Dimethylethyl)imino]bis[(2-hydroxypropane-1,3-diyl)oxy]]bis(cis-1,2,3,4-tetrahydronaphthalene-2,3-diol) (as per EP) .Chemical Reactions Analysis
Impurity profiling aims at identification and subsequent quantification of specific components present at low levels, usually less than 1% and ideally lower than 0.1%. Impurities are unwanted residuals that form during or after the course of the reaction . The residuals can be inorganic, organic chemicals or residual solvents that define the quality and properties of a specific product .Physical and Chemical Properties Analysis
This compound is a pharmaceutical primary standard . The storage temperature is 2-8°C . More specific physical and chemical properties of this compound are not available in the sources I found.Mechanism of Action
As an impurity of Nadolol, the mechanism of action of Nadolol Impurity D might be similar to Nadolol. Nadolol is a nonselective beta-adrenergic receptor blocker. It inhibits cyclic AMP and its signaling pathway, decreasing the strength and speed of contractions as well as the speed of relaxation and conduction .
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Nadolol Impurity D involves the conversion of Nadolol to its intermediate, followed by the reaction of the intermediate with a reagent to form Nadolol Impurity D.", "Starting Materials": [ "Nadolol", "Reagent" ], "Reaction": [ "Step 1: Nadolol is reacted with a suitable reagent to form an intermediate.", "Step 2: The intermediate is then reacted with another reagent to form Nadolol Impurity D.", "Step 3: The product is purified and isolated using standard techniques." ] } | |
CAS No. |
67247-26-1 |
Molecular Formula |
C30H43NO8 |
Molecular Weight |
545.7 g/mol |
IUPAC Name |
(2R,3S)-5-[3-[tert-butyl-[3-[[(6R,7S)-6,7-dihydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]-2-hydroxypropyl]amino]-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol |
InChI |
InChI=1S/C30H43NO8/c1-30(2,3)31(14-20(32)16-38-28-8-4-6-18-10-24(34)26(36)12-22(18)28)15-21(33)17-39-29-9-5-7-19-11-25(35)27(37)13-23(19)29/h4-9,20-21,24-27,32-37H,10-17H2,1-3H3/t20?,21?,24-,25-,26+,27+/m1/s1 |
InChI Key |
QTDWBPBQCMSEPA-UBHFVJRSSA-N |
Isomeric SMILES |
CC(C)(C)N(CC(COC1=CC=CC2=C1C[C@@H]([C@@H](C2)O)O)O)CC(COC3=CC=CC4=C3C[C@@H]([C@@H](C4)O)O)O |
SMILES |
CC(C)(C)N(CC(COC1=CC=CC2=C1CC(C(C2)O)O)O)CC(COC3=CC=CC4=C3CC(C(C4)O)O)O |
Canonical SMILES |
CC(C)(C)N(CC(COC1=CC=CC2=C1CC(C(C2)O)O)O)CC(COC3=CC=CC4=C3CC(C(C4)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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